1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group and an ethylamine side chain at position 2, forming a hydrochloride salt. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity, including antimicrobial, anticancer, and herbicidal properties . The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJDFEJPPOUGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the 2-Fluorophenyl Group: The starting material is often a 2-fluorophenyl derivative, which undergoes further reactions to introduce the oxadiazole ring.
Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions, often involving hydrazine derivatives and carboxylic acids or their derivatives.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using various nucleophiles.
Cyclization: Cyclization reactions are crucial in forming the oxadiazole ring, often involving intramolecular reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or halides
Cyclization: Hydrazine derivatives, carboxylic acids, or their derivatives
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound
Reduction products: Reduced forms of the compound
Substitution products: Substituted derivatives at the fluorophenyl group
Cyclization products: Oxadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Biology: It can be employed in biological studies to understand the effects of fluorophenyl groups on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Variations
a) 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS: 1221725-41-2)
- Structure : Fluorine at the para position of the phenyl ring; 1,2,4-oxadiazole isomer.
- Molecular Formula : C₁₀H₁₁ClFN₃O.
- Molecular Weight : 243.67 g/mol.
- Key Differences :
b) 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, Oxalic Acid (CAS: 1343826-89-0)
- Structure : Ethoxymethyl group replaces the fluorophenyl moiety.
- Molecular Formula : C₇H₁₃N₃O₅ (oxalic acid salt).
- Key Differences: The ethoxymethyl group enhances hydrophilicity but lacks aromatic π-π stacking capabilities.
Heteroatom and Functional Group Modifications
a) {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine Hydrochloride
- Structure : Ethylthio (-S-CH₂CH₃) group at position 5.
- Molecular Formula : C₅H₁₀ClN₃OS.
- Molecular Weight : 195.68 g/mol.
- Key Differences :
b) 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine (CAS: 1343826-89-0)
- Structure : Isopropyloxymethyl substituent.
- Enhanced solubility in non-polar solvents due to branched alkoxy chain .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher logP (1.8 vs. 1.6 for the para-fluoro analog) suggests better membrane penetration.
- Ethoxymethyl derivatives exhibit superior solubility due to polar ether groups but lower bioactivity .
Biological Activity
1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 283.73 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClFN3O |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride |
| Appearance | Powder |
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances cytotoxicity.
In a study involving similar oxadiazole derivatives, compounds demonstrated IC50 values ranging from to against specific cancer cell lines, indicating promising antitumor activity . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key regulatory proteins involved in cell survival.
Antimicrobial Activity
The antimicrobial efficacy of 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has also been explored. A study assessing the antibacterial properties of related compounds revealed moderate to strong activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound may serve as a potential lead for developing new antibiotics .
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The oxadiazole ring can form hydrogen bonds and engage in π-stacking interactions with DNA and proteins, which may disrupt cellular functions and lead to cell death.
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in MDPI, derivatives similar to 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride were tested against Jurkat T cells and A431 epidermoid carcinoma cells. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated that structural modifications could lead to enhanced antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity to enhance intermediate stability .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical techniques is used:
Basic: What are the solubility and stability profiles under laboratory conditions?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), partially in ethanol; insoluble in hexane .
- Stability : Store at 2–8°C in airtight containers. Degrades under prolonged UV exposure; confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: What mechanistic hypotheses explain its potential biological activity?
Answer:
The 2-fluorophenyl and oxadiazole groups suggest interactions with:
- Enzyme Targets : Inhibit kinases or proteases via H-bonding (oxadiazole N-O) and π-π stacking (fluorophenyl) .
- Receptor Binding : Fluorine enhances lipophilicity and CNS penetration; test via radioligand assays (e.g., serotonin receptors) .
Experimental Design : - Use in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT).
- Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .
Advanced: How does the 2-fluorophenyl substituent influence structure-activity relationships (SAR)?
Answer:
The 2-fluorophenyl group impacts:
- Electron Distribution : Ortho-fluorine induces steric hindrance, altering binding pocket compatibility vs. para-substituted analogs .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; validate via microsomal stability assays .
SAR Study Design : - Synthesize analogs with varying substituents (e.g., Cl, OCH₃ at phenyl position 2).
- Correlate logP values (HPLC-derived) with cellular uptake .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Answer:
- HPLC-PDA : Use C18 columns (acetonitrile:water + 0.1% TFA) to resolve unreacted precursors (retention time ~8–12 min) .
- GC-MS : Detect volatile byproducts (e.g., residual POCl₃) .
- Elemental Analysis : Confirm Cl⁻ content (theoretical: 14.54%) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Purity Variations : Impurities >1% skew IC₅₀ values; re-test batches via LC-MS .
- Assay Conditions : Differences in pH (e.g., serum-free vs. serum-containing media) alter bioavailability .
Resolution Strategy : - Standardize protocols (e.g., ATP-based luminescence for cytotoxicity).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What strategies optimize pharmacological properties?
Answer:
- Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole to enhance metabolic stability .
- Prodrug Design : Acetylate the amine to improve oral bioavailability .
- Co-crystallization : Screen counterions (e.g., succinate) to enhance solubility .
Advanced: What safety protocols are recommended despite limited SDS data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
